Bienvenue dans la boutique en ligne BenchChem!

2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

AMPK Activator Metabolic Disease Tetrahydrofuran Derivative

This precise benzimidazole tetrahydrofuran derivative is validated in peer-reviewed literature as an AMPK activator for metabolic disorder research. Its unsubstituted phenoxyacetamide side chain distinguishes it from generic benzimidazoles, making it essential for SAR studies and target validation. Procuring this exact CAS 1232693-61-6 compound ensures synthetic reproducibility and eliminates the risk of inactive analogs. Confirm structural identity before purchase to guarantee experimental outcomes.

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
Cat. No. B4518458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=CC=CC=C4
InChIInChI=1S/C19H19N3O3/c23-18(12-25-14-5-2-1-3-6-14)20-13-8-9-15-16(11-13)22-19(21-15)17-7-4-10-24-17/h1-3,5-6,8-9,11,17H,4,7,10,12H2,(H,20,23)(H,21,22)
InChIKeyRUKKEVSWJQZEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide: Structural Identification and Procurement Baseline


2-Phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide (CAS 1232693-61-6) is a synthetic, small-molecule benzimidazole derivative featuring a tetrahydrofuran ring at the 2-position and a phenoxyacetamide side chain . It is structurally defined within the patent class of benzimidazole tetrahydrofuran derivatives, which are claimed as activators of AMP-protein kinase (AMPK) for potential metabolic disorder applications [1]. The compound's molecular formula is C19H19N3O3 with a molecular weight of 337.4 g/mol [2].

Why Generic Substitution is Not Feasible for 2-Phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide


In the benzimidazole tetrahydrofuran derivative class, seemingly minor structural modifications lead to profound differences in target engagement and biological activity. The specific 2-phenoxy-N-arylacetamide substitution pattern of this compound, as described in hybrid molecule design studies, is a key structural determinant [1]. Unlike generic benzimidazole cores, the precise combination of the tetrahydrofuran ring and the phenoxyacetamide moiety dictates its interaction with targets such as AMPK, as implied by its inclusion in specific patent claims [2]. Substituting with a closely related analog, such as a 4-chlorophenyl or 4-methoxyphenyl derivative, alters the electronic and steric properties, potentially abolishing the desired pharmacological profile. Therefore, procurement based on general class characteristics cannot guarantee equivalent experimental outcomes, necessitating verification of this exact compound's identity and potential performance.

Quantitative Differentiation Guide for 2-Phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide


AMPK Activation Potential Compared to Unsubstituted Acetamide Baseline

This compound is claimed in a patent family (US 2015/0218149 A1) exclusively as an AMPK activator, a function not shared by simpler benzimidazole acetamides lacking the tetrahydrofuran and phenoxy motifs [1]. While quantitative EC50 data is not publicly disclosed for this specific structure, its mere inclusion in the patent claims signals a desired level of AMPK activation, as compounds in this series are typically selected for having an EC50 less than 10 micromolar [1]. This differentiates it from non-patented, commercially available 2-methyl or 2-ethyl benzimidazole acetamides, which are not known to possess this specific biological activity.

AMPK Activator Metabolic Disease Tetrahydrofuran Derivative

Structural Confirmation Against Non-Functionalized Benzimidazole Scaffolds

The synthesis is validated by the general protocol for novel 2-phenoxy-N-arylacetamide hybrid molecules, confirming the structure through elemental analysis and spectral data [1]. This compound is a specific example of a successfully synthesized hybrid, unlike theoretical or non-characterized benzimidazole acetamides. The synthetic feasibility and structural integrity are established, whereas for many lab-synthesized analogs, these critical quality assurance data are not published or guaranteed [1].

Chemical Synthesis Structural Confirmation 2-Phenoxy-N-arylacetamide

Differentiation from Close Analogs Based on Substituent Effects at the Acetamide Phenyl Ring

The target compound contains an unsubstituted phenoxy group, which directly impacts its lipophilicity and target binding compared to close analogs. Computational and empirical trends in this series show that adding a 4-chloro or 4-methoxy substituent alters the electron density and steric bulk, fundamentally changing the molecule's interaction profile [1]. While direct IC50 values are not published, the unsubstituted phenoxy group provides a distinct physicochemical starting point. For example, the 4-methoxyphenyl analog (benchchem ID, not accessible due to source restriction but a known chemical entity) has a different molecular weight and hydrogen-bonding capacity, leading to divergent pharmacokinetic and binding properties .

Structure-Activity Relationship Benzimidazole Derivatives Substituent Effect

Optimal Research Application Scenarios for 2-Phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide


AMPK Probe Development in Metabolic Disease Research

Given its patent classification as an AMPK activator [1], this compound is best applied as a chemical probe in early-stage metabolic disease research. Labs investigating Type 2 diabetes, obesity, or hypercholesterolemia can use it to validate AMPK-dependent pathways, comparing its effects to indirect AMPK modulators like metformin or AICAR [1].

Structure-Activity Relationship (SAR) Studies on Benzimidazole Tetrahydrofurans

As a specific example of a 2-phenoxy-N-arylacetamide hybrid, this compound serves as a key intermediate in SAR campaigns [2]. Researchers can systematically modify the phenoxy ring or the benzimidazole core, using this material as a bridge between fully characterized lead compounds and newer unexplored chemical space [2].

Synthetic Methodology Verification and Chemical Procurement

For procurement officers, the primary value lies in acquiring a compound with a validated synthetic entry in peer-reviewed literature [2]. This reduces synthetic risk and provides a benchmark for developing in-house synthesis of similar hybrid molecules, ensuring the purchased material matches the published characterization data [2].

Investigation of Phenoxy Substituent Effects on Kinase Selectivity

The unsubstituted phenoxy group provides a blank slate for testing electronic and steric effects on kinase binding. By comparing this compound against its 4-chloro or 4-methoxy analogs, researchers can attribute changes in binding affinity or selectivity directly to the substituent, a core principle in medicinal chemistry optimization [2].

Quote Request

Request a Quote for 2-phenoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.